molecular formula C24H17N B2927636 2,7-diphenyl-9H-carbazole CAS No. 42448-04-4

2,7-diphenyl-9H-carbazole

Cat. No. B2927636
CAS RN: 42448-04-4
M. Wt: 319.407
InChI Key: NWLCIOKUOGGKKK-UHFFFAOYSA-N
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Patent
US09263682B2

Procedure details

Add 80 ml of toluene, 20 ml of ethanol, and 40 g of 2M sodium carbonate aqueous solution to 6.50 g of 2,7-dibromocarbazole, 7.32 g of phenyl boronic acid, 0.734 g of tetrakis triphenyl phosphine palladium; reflux the mixture for three hours while heating in nitrogen atmosphere followed by cooling down to room temperature; filter the mixture to remove insoluble matters; distill away the solvent to obtain 4.15 g of pale bark powder of 2,7-diphenyl carbazole; mix 4.01 g of the thus obtained 2,7-diphenyl carbazole, 4.37 g of 4-(8-hydroxyoctyloxy)iodine benzene, 3.45 g of potassium carbonate, 0.5 g of copper powder, and 20 ml of nitrobenzene; reflux the mixture for seven hours while heating in nitrogen atmosphere followed by cooling down to room temperature; filter the mixture to remove insoluble matters; distill away the solvent; next, refine the resultant with silica gel column chromatography using a liquid mixture of ethyl acetate and hexane as an eluting solution to obtain 2.0 g of a pale bark oily matter of 2.7-diphenyl-N-[4-(8-hydroxyoctyloxyphenyl)]carbazole; and then, tosylate, thioacetylate, and hydrolyze the thus obtained 2.7-diphenyl-N-[4-(8-hydroxyoctyloxyphenyl)]carbazole in the same manner as in Synthesis of Carbazole Derivative 2 to obtain 2,7-diphenyl-N-[4-(8-mercaptooctyloxyphenyl)]carbazole (hereinafter referred to as carbazole derivative 5) having a colorless needle-like crystal represented by the chemical structure 11.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenyl phosphine palladium
Quantity
0.734 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Na+].[Na+].BrC1[CH:27]=[CH:26][C:25]2[C:24]3[C:19](=[CH:20][C:21](Br)=[CH:22][CH:23]=3)[NH:18][C:17]=2[CH:16]=1.[C:29]1(B(O)O)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C(O)C>[C:1]1([C:7]2[CH:27]=[CH:26][C:25]3[C:24]4[C:19](=[CH:20][C:21]([C:29]5[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=5)=[CH:22][CH:23]=4)[NH:18][C:17]=3[CH:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC1=CC=2NC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
7.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tetrakis triphenyl phosphine palladium
Quantity
0.734 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux the mixture for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while heating in nitrogen atmosphere
FILTRATION
Type
FILTRATION
Details
filter the mixture
CUSTOM
Type
CUSTOM
Details
to remove insoluble matters
DISTILLATION
Type
DISTILLATION
Details
distill away the solvent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=2NC3=CC(=CC=C3C2C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.